5-Ethenyl-1,3-dimethyl-1H-pyrazole

Free-radical polymerization Monomer reactivity Vinylpyrazole isomers

5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 91601-61-5) is a C5-vinyl-substituted pyrazole monomer, belonging to the broader vinylpyrazole (pyrazolyl olefin) family. This heterocyclic scaffold features a reactive ethenyl group directly attached to the pyrazole C5 carbon, distinguishing it from more common N-vinylpyrazole isomers.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 91601-61-5
Cat. No. B13550390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethenyl-1,3-dimethyl-1H-pyrazole
CAS91601-61-5
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C=C)C
InChIInChI=1S/C7H10N2/c1-4-7-5-6(2)8-9(7)3/h4-5H,1H2,2-3H3
InChIKeyVPLOAXPECGVSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 91601-61-5) for Scientific Procurement: A Vinylpyrazole Building Block Requiring Regiochemical Verification


5-Ethenyl-1,3-dimethyl-1H-pyrazole (CAS 91601-61-5) is a C5-vinyl-substituted pyrazole monomer, belonging to the broader vinylpyrazole (pyrazolyl olefin) family [1]. This heterocyclic scaffold features a reactive ethenyl group directly attached to the pyrazole C5 carbon, distinguishing it from more common N-vinylpyrazole isomers. With a molecular formula of C7H10N2 and an exact mass of 122.084 g/mol , the compound serves as a functional monomer for free-radical polymerization and as a diene/dienophile in cycloaddition chemistry, making regional isomeric purity a critical procurement specification for reproducible polymer synthesis and small-molecule derivatization.

Procurement Risk: Why N-Vinylpyrazoles Cannot Replace 5-Ethenyl-1,3-dimethyl-1H-pyrazole


Generic substitution between N-vinylpyrazoles (e.g., 1-vinyl-3,5-dimethylpyrazole) and C5-vinylpyrazoles (e.g., 5-ethenyl-1,3-dimethyl-1H-pyrazole) introduces a critical regiochemical error. The attachment point of the vinyl group fundamentally alters both the conformational preference of the olefin relative to the pyrazole ring and the electronic character of the monomer during radical polymerization [1]. Evidence from structurally analogous 5-methyl-1-vinylpyrazoles demonstrates a predominantly S-cis-N2 vinyl conformation, whereas unsubstituted 1-vinylpyrazoles exist as conformer mixtures [2]. For the target compound, the C5-vinyl placement eliminates this specific N-vinyl conformational equilibrium, directly impacting copolymerization reactivity ratios, polymer microstructure, and the optical properties of the resulting materials—differences that cannot be compensated for by adjusting stoichiometry alone.

Head-to-Head Reactivity Data: 5-Ethenyl-1,3-dimethyl-1H-pyrazole versus N-Vinyl and C3-Vinyl Isomers


C5-Vinyl Regiochemistry Leads to Higher Free-Radical Polymerization Rate Compared to C3-Vinyl Isomer

Among isomeric N-vinylpyrazoles, the presence of a C5 substituent (analogous to the target compound's C5-vinyl motif) accelerates the overall rate of free-radical polymerization relative to the C3-substituted isomer [1]. While direct kinetic data for the C5-vinyl C-substituted series are not published, the established N-vinyl series provides a class-level inference: the C5 position exerts a distinct electronic and steric influence on the propagating radical. For procurement, this implies that the target C5-vinyl compound will not behave as a simple drop-in for 3-vinyl or 4-vinyl pyrazole monomers in copolymerization recipes.

Free-radical polymerization Monomer reactivity Vinylpyrazole isomers

Vinyl Conformation Locking: Predominant S-cis-N2 Orientation for C5-Substituted Vinylpyrazoles versus Conformer Mixtures

1H and 13C NMR spectroscopic studies confirm that 5-methyl-1-vinylpyrazoles adopt a predominantly S-cis-N2 vinyl conformation, while 1-vinylpyrazoles lacking a C5 substituent exist as a mixture of S-cis and S-trans conformers [1]. Because the target compound, 5-ethenyl-1,3-dimethyl-1H-pyrazole, bears a substituent at C5 (the vinyl group itself), it is predicted by this class-level inference to exhibit a similarly restricted conformational landscape compared to 1-vinylpyrazole. This conformational homogeneity has direct consequences for Diels-Alder cycloaddition stereoselectivity and polymer tacticity.

Conformational analysis NMR spectroscopy Vinylpyrazole geometry

Diels-Alder Reactivity of Vinylpyrazoles is Modulated by Substitution Pattern, Enabling Selective Cycloaddition

The reactivity of vinylpyrazoles in Diels-Alder reactions is highly dependent on the position of the vinyl group and ring substituents. 1-Vinylpyrazole reacts with dienes at room temperature, whereas 3-methyl and 5-methyl derivatives require heating to 80 °C [1]. The target compound, with its vinyl group at C5 and methyl substituents at N1 and C3, presents a distinct electronic profile compared to 1-vinylpyrazole. The 3-vinyl isomer is reported to exhibit high reactivity in Diels-Alder chemistry for constructing fused ring systems such as indazoles, whereas the 5-vinyl isomer (the target) is generally less reactive [2]. This differential reactivity allows chemists to select the 5-vinyl isomer when a less aggressive dienophile is required for sequential or selective transformations.

Diels-Alder cycloaddition Vinylpyrazole dienophile Regioselectivity

Procurement-Driven Application Scenarios for 5-Ethenyl-1,3-dimethyl-1H-pyrazole


Specialty Copolymer Synthesis for Semiconductor Anti-Reflective Coatings

Patents disclose the use of pyrazole-based vinyl monomers, including C5-vinyl derivatives, in copolymers designed for organic anti-reflective coatings (ARC) in photolithography [1]. The copolymer, with a molecular weight of 5,000–50,000 g/mol, absorbs illumination reflected from etched semiconductor layers and improves etch rate. The specific regiochemistry of 5-ethenyl-1,3-dimethyl-1H-pyrazole provides a distinct UV absorption profile and copolymerization reactivity compared to N-vinylpyrazoles, enabling tailored optical constants for advanced ARC formulations.

Conformational Control in Stereoselective Cycloaddition Chemistry

The predicted predominant S-cis-N2 conformation of the C5-substituted vinyl group (class inference from 5-methyl-1-vinylpyrazole NMR studies [1]) makes 5-ethenyl-1,3-dimethyl-1H-pyrazole a suitable dienophile for stereoselective Diels-Alder reactions where conformational pre-organization favors a specific endo or exo transition state. This is in contrast to 1-vinylpyrazole, which exists as a conformer mixture and yields less predictable stereochemical outcomes.

Free-Radical Copolymerization with Methyl Methacrylate or Vinyl Chloride for Proton-Conducting Films

Copolymers of N-vinylpyrazoles with vinyl chloride and methyl methacrylate exhibit proton conductivity up to 7.8×10^(-3) S/cm and are used in hybrid organic-inorganic composite films [1]. Substituting N-vinylpyrazole with the C5-vinyl isomer 5-ethenyl-1,3-dimethyl-1H-pyrazole is expected to alter the reactivity ratios and copolymer microstructure (as established for 5-methyl vs. 3-methyl N-vinyl isomers [2]), enabling fine-tuning of proton conductivity and film morphology for fuel cell or sensor applications.

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